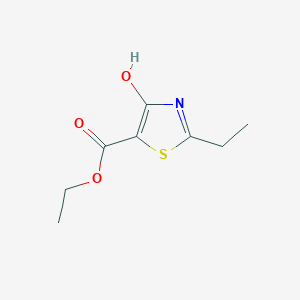
(S)-Fmoc-2-amino-4,4-difluoropentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-FMOC-4,4-DIFLUORO-L-NORVALINE is a derivative of the amino acid norvaline, modified with a fluorenylmethyloxycarbonyl (FMOC) protecting group and two fluorine atoms. This compound is primarily used in peptide synthesis and as a building block in organic chemistry due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-FMOC-4,4-DIFLUORO-L-NORVALINE typically involves the following steps:
Industrial Production Methods
Industrial production of N-FMOC-4,4-DIFLUORO-L-NORVALINE follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale reactors is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N-FMOC-4,4-DIFLUORO-L-NORVALINE undergoes several types of chemical reactions, including:
Substitution Reactions: The FMOC group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Piperidine in DMF: Used for the removal of the FMOC protecting group.
Major Products Formed
Deprotected Amino Acid: Removal of the FMOC group yields the free amino acid.
Fluorinated Derivatives: Introduction of fluorine atoms results in various fluorinated derivatives.
Applications De Recherche Scientifique
N-FMOC-4,4-DIFLUORO-L-NORVALINE has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS).
Medicinal Chemistry: The compound is used in the design and synthesis of novel pharmaceuticals, particularly those targeting enzymes and receptors.
Biological Studies: It is used in studies involving protein structure and function, as well as enzyme inhibition.
Mécanisme D'action
The mechanism of action of N-FMOC-4,4-DIFLUORO-L-NORVALINE involves its role as a building block in peptide synthesis. The FMOC group protects the amino group during synthesis, preventing unwanted reactions. The fluorine atoms can influence the compound’s reactivity and interactions with other molecules, potentially enhancing its stability and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-FMOC-L-NORVALINE: Similar to N-FMOC-4,4-DIFLUORO-L-NORVALINE but without the fluorine atoms.
N-FMOC-4-FLUORO-L-NORVALINE: Contains one fluorine atom instead of two.
Uniqueness
N-FMOC-4,4-DIFLUORO-L-NORVALINE is unique due to the presence of two fluorine atoms, which can significantly alter its chemical properties and reactivity compared to its non-fluorinated counterparts. This makes it particularly valuable in the synthesis of fluorinated peptides and pharmaceuticals.
Propriétés
Formule moléculaire |
C20H19F2NO4 |
|---|---|
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-difluoropentanoic acid |
InChI |
InChI=1S/C20H19F2NO4/c1-20(21,22)10-17(18(24)25)23-19(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,23,26)(H,24,25)/t17-/m0/s1 |
Clé InChI |
MXRGDWBECPQWBJ-KRWDZBQOSA-N |
SMILES isomérique |
CC(C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)(F)F |
SMILES canonique |
CC(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


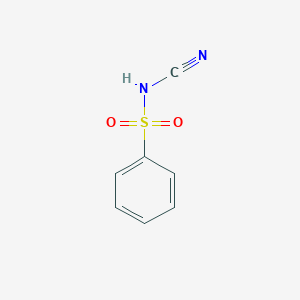
![2,2'-{Hexane-3,4-diylbis[(4,1-phenylene)oxy]}bis[N,N-bis(2-chloroethyl)acetamide]](/img/structure/B14013418.png)
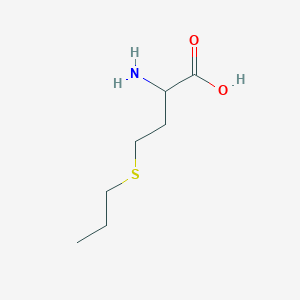

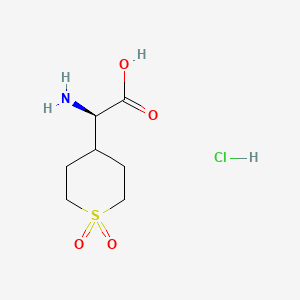
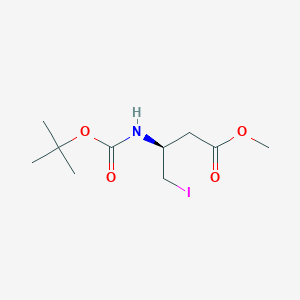
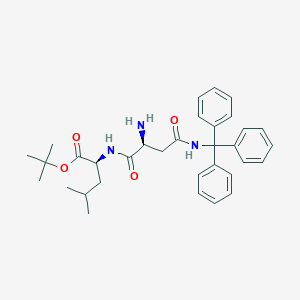
![2-bromo-N-[4-[2-[2,6-diamino-5-(4-chlorophenyl)pyrimidin-4-yl]ethyl]phenyl]acetamide](/img/structure/B14013437.png)
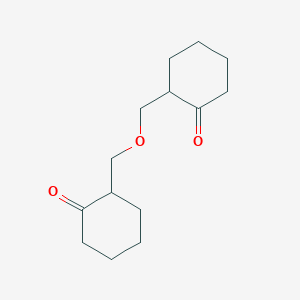
![5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14013453.png)
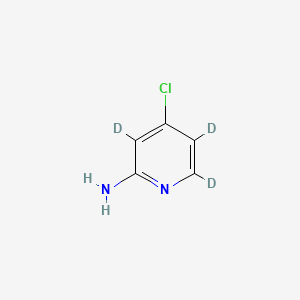

![Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate](/img/structure/B14013473.png)
